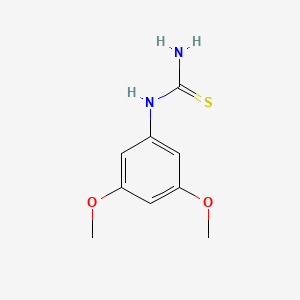
(3,5-Dimethoxy-phenyl)-thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethoxy-phenyl)-thiourea, also known as DMPT, is a chemical compound that belongs to the class of thioureas. It has gained significant attention in the scientific community due to its potential applications in various fields, including agriculture, medicine, and material science. DMPT is a white crystalline powder that is soluble in water, alcohol, and other organic solvents. In
Wirkmechanismus
The mechanism of action of (3,5-Dimethoxy-phenyl)-thiourea is not fully understood. However, it is believed that this compound acts as a feed attractant and growth promoter in aquatic animals by stimulating the release of appetite-regulating hormones, such as neuropeptide Y and ghrelin. In addition, this compound has been shown to exhibit anti-inflammatory and anti-cancer activities by inhibiting the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In aquatic animals, this compound has been shown to increase the activity of digestive enzymes, such as amylase, lipase, and protease, and enhance the absorption of nutrients. In addition, this compound has been shown to improve the immune response and reduce the stress response in aquatic animals. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-cancer activities by modulating the expression of various signaling pathways, such as NF-κB and PI3K/Akt.
Vorteile Und Einschränkungen Für Laborexperimente
(3,5-Dimethoxy-phenyl)-thiourea has several advantages and limitations for lab experiments. One of the main advantages of this compound is its high solubility in water and other organic solvents, which makes it easy to dissolve and administer. In addition, this compound has a low toxicity and is relatively stable under normal laboratory conditions. However, this compound has some limitations, including its high cost, limited availability, and potential side effects on aquatic ecosystems.
Zukünftige Richtungen
There are several future directions for the study of (3,5-Dimethoxy-phenyl)-thiourea. In agriculture, further research is needed to understand the mechanisms underlying the growth-promoting and feed-attractant effects of this compound and to develop more effective and sustainable aquaculture practices. In medicine, further research is needed to investigate the potential use of this compound as an anti-inflammatory and anti-cancer agent and to develop more targeted and personalized therapies. In material science, further research is needed to explore the potential applications of this compound as a precursor for the synthesis of various metal complexes and catalysts.
Synthesemethoden
(3,5-Dimethoxy-phenyl)-thiourea can be synthesized through several methods, including the reaction of 3,5-dimethoxyaniline with thiourea, the reaction of 3,5-dimethoxyphenyl isothiocyanate with ammonia, and the reaction of 3,5-dimethoxyphenyl isothiocyanate with urea. Among these methods, the reaction of 3,5-dimethoxyaniline with thiourea is the most commonly used method due to its simplicity and high yield.
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethoxy-phenyl)-thiourea has been extensively studied for its potential applications in various fields. In agriculture, this compound has been shown to increase the growth rate and feed intake of aquatic animals, including shrimp, fish, and prawns. In medicine, this compound has been investigated for its potential use as an anti-inflammatory and anti-cancer agent. In material science, this compound has been used as a precursor for the synthesis of various metal complexes and catalysts.
Eigenschaften
IUPAC Name |
(3,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-12-7-3-6(11-9(10)14)4-8(5-7)13-2/h3-5H,1-2H3,(H3,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLICXJNABHUHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
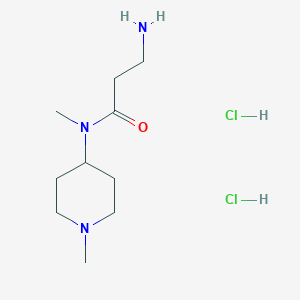
![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone](/img/structure/B2464285.png)

![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2464290.png)
![N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2464294.png)
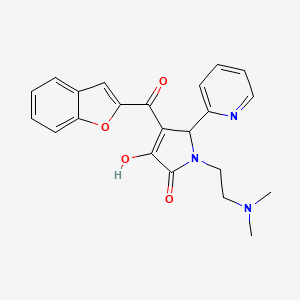
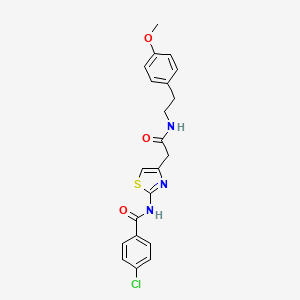
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2464298.png)
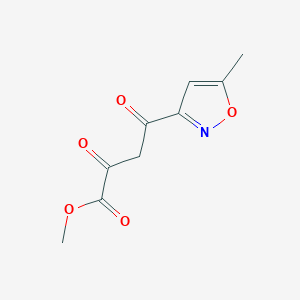

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2464302.png)

![1-butyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2464305.png)

